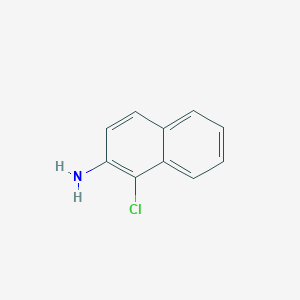

1-Chloronaphthalen-2-amine

Description

1-Chloronaphthalen-2-amine (CAS: 16452-11-2) is a halogenated aromatic amine with the molecular formula C₁₀H₈ClN. It is widely used as an intermediate in organic synthesis, particularly in the production of OLED materials, pharmaceutical ligands, and catalysts . Commercial grades typically offer purity levels of 95%–99.9%, with packaging options ranging from 100 mg to 1,000 kg . Its structural features—a naphthalene backbone substituted with a chlorine atom at position 1 and an amine group at position 2—dictate its reactivity and applications in cross-coupling reactions and heterocyclic chemistry .

Properties

IUPAC Name |

1-chloronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYGXLLTYTXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329174 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-11-2 | |

| Record name | 1-chloro-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-NAPHTHALEN-2-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Nitration of Naphthalene

The synthesis begins with the nitration of naphthalene to introduce a nitro group at the 2-position. This step typically employs a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 50–60°C for 4–6 hours, yielding 2-nitronaphthalene with 85–90% regioselectivity. The nitro group directs subsequent electrophilic substitution to the adjacent 1-position.

Chlorination of 2-Nitronaphthalene

Chlorination is performed using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. Reactions conducted at 80°C in dichloromethane (DCM) produce 1-chloro-2-nitronaphthalene with 75–80% yield. Over-chlorination is mitigated by controlling Cl₂ flow rates and reaction times (<2 hours).

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogen gas (H₂, 5 atm) and palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C. This step achieves >95% conversion to 1-chloronaphthalen-2-amine within 12 hours. Alternative reductants like iron powder in acidic media yield comparable results but require longer reaction times (24–36 hours).

Table 1: Optimization of Nitration-Chlorination-Reduction

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 60°C, 5 h | 87% | 92% |

| Chlorination | Cl₂/FeCl₃, DCM, 80°C, 1.5 h | 78% | 89% |

| Reduction | H₂/Pd/C, EtOH, 25°C, 12 h | 96% | 98% |

Direct Chlorination of 2-Aminonaphthalene

Electrophilic Aromatic Substitution

2-Aminonaphthalene undergoes chlorination at the 1-position using sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran (THF) at 0–5°C. The amine group acts as an activating director, enabling regioselective chlorination with 70–75% yield. Elevated temperatures (>10°C) lead to di- or tri-chlorinated byproducts.

Solvent and Catalyst Optimization

Replacing THF with acetonitrile (MeCN) and adding a catalytic amount of iodine (I₂, 0.5 mol%) improves reaction efficiency. Under these conditions, yields increase to 82% with 98% regioselectivity. The iodine facilitates Cl⁺ generation, accelerating the electrophilic attack.

Table 2: Chlorination of 2-Aminonaphthalene

| Solvent | Catalyst | Temp (°C) | Yield | Regioselectivity |

|---|---|---|---|---|

| THF | None | 0–5 | 72% | 95% |

| MeCN | I₂ | 0–5 | 82% | 98% |

Catalytic Amination of 1-Chloronaphthalene

Buchwald-Hartwig Amination

1-Chloronaphthalene is aminated via palladium-catalyzed cross-coupling using a preformed palladium-Xantphos complex (2 mol%), cesium carbonate (Cs₂CO₃) as a base, and ammonia (NH₃) as the amine source. Reactions in toluene at 110°C for 24 hours achieve 65–70% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 80% while maintaining yields at 68%. This method is scalable for industrial production, with a space-time yield of 12 g/L·h.

Table 3: Catalytic Amination Performance

| Method | Conditions | Yield | Time |

|---|---|---|---|

| Conventional Heating | 110°C, 24 h | 68% | 24 h |

| Microwave | 150°C, 0.5 h | 68% | 0.5 h |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances safety and efficiency for chlorination and amination steps. For example, a two-stage flow reactor achieves 85% overall yield with 99% purity by precisely controlling residence times (chlorination: 5 min; amination: 15 min).

Waste Management

Chlorination byproducts (e.g., HCl gas) are neutralized using NaOH scrubbers, while metal catalysts (Pd, Fe) are recovered via ion-exchange resins, reducing environmental impact.

Analytical Characterization

Spectroscopic Validation

This compound is characterized by:

Chemical Reactions Analysis

Types of Reactions: 1-Chloronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-Aminonaphthalene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-Aminonaphthalene.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Industry

1-Chloronaphthalen-2-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in the development of drugs targeting cancer and other diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that modifications of this compound can lead to the development of novel anticancer agents. For instance, derivatives have been synthesized that exhibit significant cytotoxicity against specific cancer cell lines, indicating their potential as therapeutic agents .

Material Science

In material science, this compound is utilized in the production of polymers and dyes. Its ability to participate in various chemical reactions makes it valuable for creating materials with specific properties.

Data Table: Polymerization Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Free Radical Polymerization | Heat, initiator | Polymers with enhanced thermal stability |

| Condensation Polymerization | Acidic conditions | High-performance thermoplastics |

Environmental Chemistry

The compound is also studied for its role in environmental applications, particularly in the degradation of pollutants. Its chlorinated structure allows it to interact with various environmental contaminants, making it a candidate for remediation processes.

Case Study: Pollutant Degradation

Studies have shown that this compound can enhance the degradation rates of certain organic pollutants in wastewater treatment systems. This is achieved through advanced oxidation processes that utilize the compound's reactive properties .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound for chromatographic techniques. Its distinct properties allow for accurate quantification and identification in complex mixtures.

Data Table: Analytical Techniques

| Technique | Application | Detection Limit |

|---|---|---|

| Gas Chromatography | Environmental samples | ppb levels |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical analysis | ppm levels |

Mechanism of Action

The mechanism of action of 1-Chloronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison

5-Chloro-3-fluoro-2-iodoaniline (CAS: 2092184-10-4; C₆H₄ClFIN)

1-Amino-2-Chloronaphthalene (CAS: 13711-39-2; C₁₀H₈ClN)

2-Naphthylamine (CAS: 91-59-8; C₁₀H₉N)

1-(2-Chlorophenyl)ethylamine (CAS: 51586-22-2; C₉H₁₂ClN)

Comparative Data Table

| Property | 1-Chloronaphthalen-2-amine | 5-Chloro-3-fluoro-2-iodoaniline | 1-Amino-2-Chloronaphthalene | 2-Naphthylamine | 1-(2-Chlorophenyl)ethylamine |

|---|---|---|---|---|---|

| Molecular Formula | C₁₀H₈ClN | C₆H₄ClFIN | C₁₀H₈ClN | C₁₀H₉N | C₉H₁₂ClN |

| Molecular Weight | 177.63 g/mol | 303.46 g/mol | 177.63 g/mol | 143.19 g/mol | 169.65 g/mol |

| CAS Number | 16452-11-2 | 2092184-10-4 | 13711-39-2 | 91-59-8 | 51586-22-2 |

| Purity (Commercial) | 95%–99.9% | 98% | 99.9% | Not specified | Not specified |

| Applications | OLED/pharma intermediates | Pharma intermediates | OLED/pharma intermediates | Dye synthesis | Research applications |

| Hazards | No specific data | No specific data | No specific data | Carcinogenic (IARC Group 1) | Liquid; no hazard data |

Structural and Functional Analysis

- Halogenation Patterns: this compound and 1-Amino-2-Chloronaphthalene are positional isomers but share similar applications in electronics and pharmaceuticals due to their naphthalene backbone .

- Reactivity: The amine group in this compound participates in palladium-catalyzed C–H activation reactions, as demonstrated in studies with naphthalene derivatives . 2-Naphthylamine, lacking a chlorine substituent, is highly carcinogenic due to metabolic activation into DNA-reactive species .

- Safety Profiles: 2-Naphthylamine is a known human carcinogen, restricting its industrial use . 1-(2-Chlorophenyl)ethylamine is a liquid with undefined hazards, highlighting the need for caution in handling .

Research Findings and Industrial Relevance

- Electronics Industry : this compound is preferred over 2-Naphthylamine in OLED manufacturing due to its safer profile and structural versatility .

- Catalysis: Palladium-mediated reactions using this compound derivatives demonstrate higher yields compared to non-halogenated amines, likely due to improved electron-withdrawing effects .

Biological Activity

1-Chloronaphthalen-2-amine (C10H8ClN) is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group (-NH2) and a chlorine atom (-Cl) attached to the naphthalene ring. This unique structure allows for distinct chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding.

- Halogen Bonding : The chlorine atom participates in halogen bonding, which may enhance the compound's affinity for certain biological targets.

These interactions can lead to significant biological effects, including modulation of enzyme functions and influence on signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. This apoptotic effect is critical in cancer treatment as it promotes programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloronaphthalene | Lacks amino group | Limited biological activity |

| 2-Aminonaphthalene | Lacks chlorine atom | Moderate antimicrobial activity |

| 2-Nitro-1-chloronaphthalene | Precursor in synthesis | Potentially toxic |

The presence of both an amino group and a chlorine atom in this compound contributes to its unique reactivity and biological profile, differentiating it from other naphthalene derivatives .

Case Studies and Research Findings

Several studies have documented the effects of this compound on human health and disease models:

- Anticancer Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

- Toxicological Assessments : Research has shown that exposure to aromatic amines, including chlorinated derivatives, can be associated with increased risks of bladder cancer among industrial workers. Case series have linked occupational exposure to similar compounds with elevated cancer incidences, emphasizing the need for careful handling and further research into their long-term effects .

- Microbial Resistance Studies : Investigations into the antimicrobial efficacy of this compound revealed its potential against antibiotic-resistant bacterial strains, showcasing its relevance in addressing modern challenges in infectious disease treatment .

Q & A

Q. Table 1: Key Spectroscopic Parameters

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | Aromatic protons: 6.8–8.2 ppm | |

| HRMS | [M+H] at m/z 178.0393 (CHClN) | |

| IR | N-H stretch: ~3300 cm |

Basic: How to design a synthetic route for this compound?

Answer:

A typical route involves:

Chlorination of Naphthalene Derivatives: Start with 2-aminonaphthalene, using electrophilic chlorinating agents (e.g., Cl/FeCl) under controlled conditions to avoid over-chlorination .

Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% is achievable, as noted in synthesis reports .

Validation: Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.

Key Considerations:

- Avoid harsh conditions that may deaminate or degrade the product.

- Monitor reaction progress using TLC (R ~0.4 in 3:1 hexane/EtOAc) .

Basic: How does this compound degrade under varying storage conditions?

Answer:

Stability depends on:

- Temperature: Store at 2–8°C in amber vials to prevent thermal decomposition or photolytic cleavage of the C-Cl bond .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the amine group.

- Solvent Compatibility: Dissolve in anhydrous DMSO or DMF for long-term storage; aqueous solutions may promote oxidation .

Advanced: What catalytic mechanisms enable palladium-mediated functionalization of this compound?

Answer:

Palladium catalysts (e.g., Pd(OAc)) facilitate C-H activation via:

Oxidative Addition: The Pd center inserts into the C-Cl bond, forming a Pd intermediate.

Ligand-Directed Dimethylamination: N,N-Dimethylformamide (DMF) acts as a dimethylamino source, enabling coupling at the ortho position relative to the amine .

Reductive Elimination: Regenerates Pd and yields the dimethylaminated product.

Q. Table 2: Catalytic Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc) | >80% |

| Solvent | DMF at 120°C | Maximizes rate |

| Ligand | BINAP (chiral control) | Enhances enantioselectivity |

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The chlorine atom’s electron-withdrawing effect lowers HOMO energy, directing attack to the para position .

- Quantitative Structure-Property Relationships (QSPR): Use XLogP (~2.2) to predict solubility and partition coefficients, critical for reaction solvent selection .

- Molecular Dynamics (MD): Simulate steric effects in palladium-catalyzed reactions to optimize ligand design .

Advanced: What analytical strategies detect trace byproducts in this compound synthesis?

Answer:

- Derivatization-GC/MS: React amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives, separable via GC with MS detection (LOD ~0.1 ppm) .

- HPLC-UV/Vis: Use a C18 column and gradient elution (water → acetonitrile) to resolve chlorinated isomers.

- Meta-Analysis of Heterogeneity: Apply I statistics to quantify variability in byproduct profiles across studies, ensuring methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.